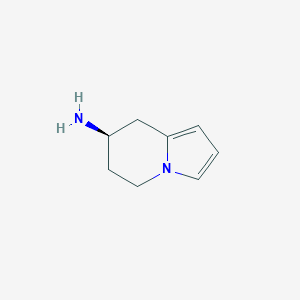
(R)-5,6,7,8-Tetrahydroindolizin-7-amine
Description
(R)-5,6,7,8-Tetrahydroindolizin-7-amine is a chiral bicyclic amine featuring an indolizine core partially saturated at positions 5–6. Its R-configuration at the 7-position distinguishes it from stereoisomers and derivatives. This compound has garnered attention as a key intermediate in synthesizing bioactive molecules, such as (-)-rhazinilam, a natural product with antitubulin activity . Recent synthetic advancements enable its preparation in fewer steps (two steps, 43% yield) compared to traditional methods requiring additional hydrolysis and hydrogenation steps .
Properties
CAS No. |
140848-70-0 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(7R)-5,6,7,8-tetrahydroindolizin-7-amine |
InChI |
InChI=1S/C8H12N2/c9-7-3-5-10-4-1-2-8(10)6-7/h1-2,4,7H,3,5-6,9H2/t7-/m1/s1 |
InChI Key |
OFHLBABNSDKHMX-SSDOTTSWSA-N |
SMILES |
C1CN2C=CC=C2CC1N |
Isomeric SMILES |
C1CN2C=CC=C2C[C@@H]1N |
Canonical SMILES |
C1CN2C=CC=C2CC1N |
Synonyms |
7-Indolizinamine,5,6,7,8-tetrahydro-,(R)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes critical differences between (R)-5,6,7,8-Tetrahydroindolizin-7-amine and related compounds:
Key Findings
Stereochemical Influence
The R-configuration in this compound is critical for its role in (-)-rhazinilam synthesis, as enantiomers (e.g., S-form in ) may exhibit divergent biological activities or synthetic utility. Enantioselective synthesis remains a challenge for S-analogs, limiting their accessibility .
Substituent Effects
- This modification aligns with structural motifs in antipsychotics like quetiapine, suggesting CNS applications .
- Imidazo-Pyridine Analog : Replacement of indolizine with an imidazo-pyridine core () alters electronic properties and binding interactions, though pharmacological data are lacking.
Saturation Level
- Octahydroindolizin-7-amine: Full saturation (octahydro vs.
Salt Forms
The dihydrochloride salt of 5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine () improves aqueous solubility, a common strategy for optimizing pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


